molecular formula C11H13NO2 B1365686 N-(3-Acetylphenyl)-N-methylacetamide CAS No. 325715-13-7

N-(3-Acetylphenyl)-N-methylacetamide

Cat. No. B1365686
M. Wt: 191.23 g/mol
InChI Key: FTTSEBPNAOFITJ-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-N-methylacetamide is a chemical compound. However, there is limited information available about this specific compound. It is related to other compounds such as N-(3-ACETYLPHENYL)DECANAMIDE1 and N-(3-ACETYLPHENYL)-N’-PHENYLUREA2, which are used in various chemical reactions and have been studied for their properties12.



Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of N-(3-acetylphenyl)-2-chloroacetamide involves the reaction of 3-aminoacetophenone with 2-chloroacetyl chloride3. Another method involves the use of N-methylimidazole (NMI) to accelerate a one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement4.



Molecular Structure Analysis

The molecular structure of N-(3-Acetylphenyl)-N-methylacetamide is not readily available. However, related compounds such as N-(3-ACETYLPHENYL)DECANAMIDE have a linear formula of C18H27NO21.



Chemical Reactions Analysis

The chemical reactions involving N-(3-Acetylphenyl)-N-methylacetamide are not well-documented. However, related compounds such as isocyanates are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water5.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-Acetylphenyl)-N-methylacetamide are not readily available. However, related compounds such as 3-Acetylacetanilide have been studied. For instance, 3-Acetylacetanilide has a molecular weight of 177.200 Da and a mono-isotopic mass of 177.078979 Da7.


Scientific Research Applications

Induction of Erythroid Differentiation

A study by Reuben et al. (1976) explored compounds known as polymethylene bisacetamides, which included N-methylacetamide derivatives. These compounds were found to be potent inducers of erythroid differentiation in murine erythroleukemia cells. This research suggests a potential application of N-(3-Acetylphenyl)-N-methylacetamide in the field of cellular differentiation and hematological studies (Reuben et al., 1976).

Molecular Structure Studies

Kimura and Aoki (1953) conducted a study on the molecular structures of acetamide and N-methylacetamide using electron diffraction. Understanding the molecular structure of such compounds, including N-(3-Acetylphenyl)-N-methylacetamide, is crucial for applications in materials science, pharmaceuticals, and chemical synthesis (Kimura & Aoki, 1953).

Hydrolysis in High-Temperature Water

Duan, Dai, and Savage (2010) investigated the hydrolysis kinetics and mechanisms of N-substituted amides, including N-methylacetamide, in high-temperature water. This study is relevant for understanding the behavior of N-(3-Acetylphenyl)-N-methylacetamide in various industrial and chemical processes involving high-temperature conditions (Duan, Dai, & Savage, 2010).

IR Spectrum Analysis

Ji et al. (2020) analyzed the infrared (IR) spectrum of N-methylacetamide, identifying its fine components including protonation and hydration structures. This research is essential for applications in organic chemistry, analytical chemistry, and chemical biology, where N-(3-Acetylphenyl)-N-methylacetamide might play a role (Ji et al., 2020).

Safety And Hazards

properties

IUPAC Name

N-(3-acetylphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)10-5-4-6-11(7-10)12(3)9(2)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTSEBPNAOFITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457217
Record name N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetylphenyl)-N-methylacetamide

CAS RN

325715-13-7
Record name N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(3-acetylphenyl)-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, C Xie, X Zheng, X Nie, Z Wang, H Liu… - Cancer immunology …, 2019 - AACR
The immunocheckpoint protein PD-1/PD-L1 is considered a promising target for cancer immunotherapeutics. However, the objective response rate using antibodies that block the …
Number of citations: 68 aacrjournals.org
Y Chen, C Xie, X Zheng, X Nie, Z Wang, H Liu, Y Zhao - sciolibrary.com
Immunocheckpoint protein PD-1/PD-L1 is considered a promising target for cancer immunotherapeutics. However, the objective response rate using antibodies that block the …
Number of citations: 0 www.sciolibrary.com

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